8-prenylchrysin
Overview
Description
8-prenylchrysin is a prenylated flavonoid, a type of flavonoid derivative characterized by the presence of a prenyl group. Prenylated flavonoids are known for their enhanced bioactivity and bioavailability compared to non-prenylated flavonoids. This compound is found in various plants and has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and estrogen-like effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-prenylchrysin involves the prenylation of a flavonoid skeleton. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 8-prenylchrysin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The prenyl group can be hydrogenated to form a saturated side chain.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated prenyl side chains.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of prenylation on flavonoid activity.
Biology: Investigated for its anti-cancer, anti-inflammatory, and estrogen-like activities.
Medicine: Potential therapeutic agent for cancer, inflammation, and hormone-related disorders.
Mechanism of Action
The mechanism of action of 8-prenylchrysin involves its interaction with various molecular targets and pathways:
Estrogen Receptors: It exhibits estrogen-like activity by binding to estrogen receptors and modulating their activity.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Mechanisms: It induces apoptosis and inhibits cell proliferation in cancer cells through various signaling pathways.
Comparison with Similar Compounds
- Bavachin
- Isobavachin
- 8-Prenylapigenin
Comparison: 8-prenylchrysin is unique due to its specific hydroxylation pattern and prenylation at the 8-position, which contributes to its distinct biological activities. Compared to similar compounds like bavachin and isobavachin, it has shown different levels of estrogen-like activity and cytotoxicity .
Properties
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBTWALEDCJRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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